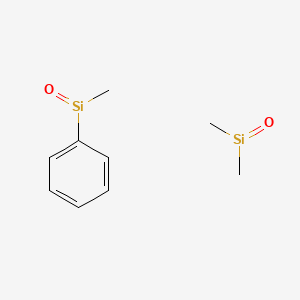
Poly(dimethylsiloxane-co-methylphenylsiloxane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Poly(dimethylsiloxane-co-methylphenylsiloxane) is a high-performance and versatile polymer known for its exceptional stability, reliability, and durability. This compound is a copolymer of dimethylsiloxane and methylphenylsiloxane, which imparts unique properties that make it suitable for various industrial and research applications .
Métodos De Preparación
Poly(dimethylsiloxane-co-methylphenylsiloxane) can be synthesized through oxyanionic ring-opening polymerization of octamethylcyclotetrasiloxane (D4) and either tetramethyltetraphenylcyclotetrasiloxane (T4) or octaphenylcyclotetrasiloxane (O4). The concentration of the copolymer can be varied by changing the molar ratio between methyl and phenyl groups . Industrial production methods often involve controlled hydrolytic co-polycondensation of polymethyl(methoxy)siloxanes and polymethoxysiloxanes .
Análisis De Reacciones Químicas
Poly(dimethylsiloxane-co-methylphenylsiloxane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silanol groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like chlorosilanes.
Cross-linking: The compound can be cross-linked using hydrosilylation reactions with platinum or rhodium catalysts, forming a three-dimensional network
Aplicaciones Científicas De Investigación
Poly(dimethylsiloxane-co-methylphenylsiloxane) has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of poly(dimethylsiloxane-co-methylphenylsiloxane) involves its ability to form flexible and extensible networks with enhanced mechanical and electrical properties. The phenyl-functional copolymers disperse homogeneously in the matrix, resulting in improved tensile and tear strengths. The phenyl-rich microphases act as reinforcing domains, increasing the relative permittivity and electrical breakdown strength of the elastomers .
Comparación Con Compuestos Similares
Poly(dimethylsiloxane-co-methylphenylsiloxane) can be compared with other similar compounds such as:
Poly(dimethylsiloxane-co-diphenylsiloxane): This compound has similar properties but with different ratios of methyl and phenyl groups, affecting its mechanical and electrical properties.
Poly(methylphenylsiloxane): Known for its optical and thermal properties, it is used in applications requiring high transparency and heat resistance.
Poly(dimethylsiloxane): A widely used silicone polymer with excellent flexibility and low surface tension, but lacks the enhanced mechanical properties provided by the phenyl groups in poly(dimethylsiloxane-co-methylphenylsiloxane).
Poly(dimethylsiloxane-co-methylphenylsiloxane) stands out due to its balanced combination of mechanical strength, thermal stability, and electrical properties, making it a unique and valuable material for various applications.
Propiedades
Número CAS |
40989-37-5 |
|---|---|
Fórmula molecular |
C9H14O2Si2 |
Peso molecular |
210.38 g/mol |
Nombre IUPAC |
dimethyl(oxo)silane;methyl-oxo-phenylsilane |
InChI |
InChI=1S/C7H8OSi.C2H6OSi/c1-9(8)7-5-3-2-4-6-7;1-4(2)3/h2-6H,1H3;1-2H3 |
Clave InChI |
XWFOTLCDICUQTI-UHFFFAOYSA-N |
SMILES canónico |
C[Si](=O)C.C[Si](=O)C1=CC=CC=C1 |
Descripción física |
Colorless liquid; [Sigma-Aldrich MSDS] |
Números CAS relacionados |
40989-37-5 63148-52-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-3-[(Acetamidomethyl)thio]-2-[(tert-butoxycarbonyl)amino]propanoic Acid](/img/structure/B13396854.png)
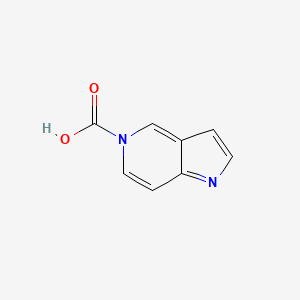

amino}-3-methylpentanoic acid](/img/structure/B13396892.png)
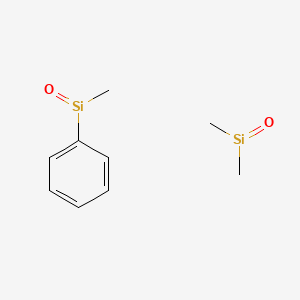
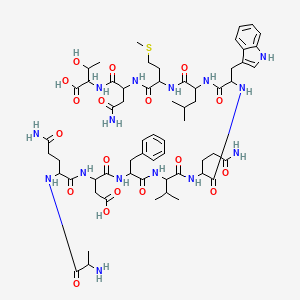

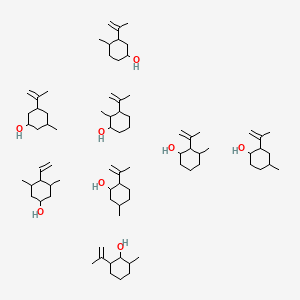
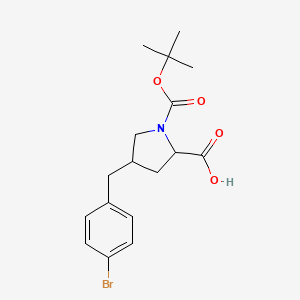
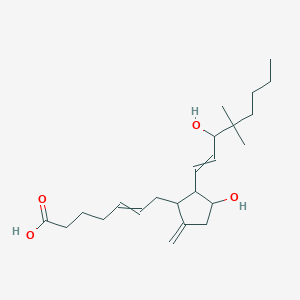
![(3R,3aR,6R,6aR)-6-((5-([1,1'-Biphenyl]-4-yl)-6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)oxy)hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B13396930.png)
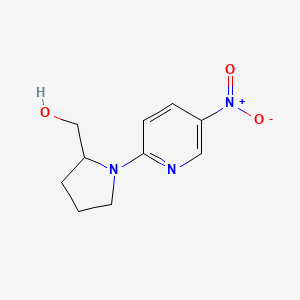
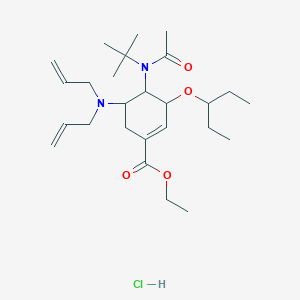
![Acetic acid;[4-[5-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane;ruthenium](/img/structure/B13396958.png)
